5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dioxin-2-one
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Overview
Description
5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dioxin-2-one is an organic compound with the molecular formula C5H4O2S3. It consists of a planar 1,3-dithiole-2-thione unit with an ethylenedioxy group in the 4,5-positions. The dioxine ring is in a twist-chair conformation .
Preparation Methods
The synthesis of 5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dioxin-2-one can be achieved through various routes. One common method involves the reaction of 2-oxo-3-(2-propoxythiocarbonylthio)-1,4-dithiane with sulfuric acid and ether . Another method includes the chlorination of 5,6-dihydro-1,3-dithiolo[4,5-b][1,4]dithiine-2-one using sulfuryl chloride (SO2Cl2) to obtain the corresponding mono- and dichloro derivatives .
Chemical Reactions Analysis
5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dioxin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols.
Substitution: Electrophilic halogenation using reagents like sulfuryl chloride (SO2Cl2) or Selectfluor can introduce halogen atoms into the molecule.
Common reagents used in these reactions include sulfuryl chloride, Selectfluor, and xenon difluoride (XeF2). Major products formed from these reactions include monochloro, dichloro, and monofluoro derivatives .
Scientific Research Applications
5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dioxin-2-one has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of conductive polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dioxin-2-one involves its interaction with various molecular targets and pathways. The compound’s electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. These reactions can modulate biological pathways and exhibit therapeutic effects .
Comparison with Similar Compounds
5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dioxin-2-one can be compared with similar compounds such as:
5,6-Dihydro-1,3-dithiolo[4,5-b][1,4]dithiine-2-one: This compound has a similar structure but lacks the ethylenedioxy group.
4,5-Ethylenedioxy-1,3-dithiole-2-thione: This compound has a similar dithiole-thione unit but differs in the position of the ethylenedioxy group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties .
Properties
CAS No. |
128347-04-6 |
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Molecular Formula |
C5H4O3S2 |
Molecular Weight |
176.2 g/mol |
IUPAC Name |
5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dioxin-2-one |
InChI |
InChI=1S/C5H4O3S2/c6-5-9-3-4(10-5)8-2-1-7-3/h1-2H2 |
InChI Key |
RGJVGESZVKITEG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)SC(=O)S2 |
Origin of Product |
United States |
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